

An In-depth Technical Guide to α -Tosylbenzyl Isocyanide

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Compound of Interest

Compound Name: *α -Tosylbenzyl isocyanide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α -Tosylbenzyl isocyanide, a versatile reagent in organic synthesis. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the construction of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and drug development.

Core Compound Identification

α -Tosylbenzyl isocyanide is a derivative of the widely used Tosylmethyl isocyanide (TosMIC). The introduction of a benzyl group at the α -position expands its utility in the synthesis of substituted heterocycles.

Identifier	Value
CAS Number	36635-66-2[1][2]
Molecular Formula	C ₁₅ H ₁₃ NO ₂ S[1][2]
IUPAC Name	1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene[1]

A variety of synonyms are used in literature and commercial listings for α -Tosylbenzyl isocyanide, which are provided in the table below for easy reference.

Synonyms

A-TOSYLBENZYL ISOCYANIDE[2]

alfa-Tosylbenzylisocyanide[2]

ALPHA-TOSYLBENZYL ISOCYANIDE[1][2]

(1-PHENYL-1-TOSYL)METHYL ISOCYANIDE[1][2]

a-(4-Tolylsulfonyl)benzylisocyanide[2]

alpha-(Toluene-4-sulphonyl)benzyl isocyanide[2]

Isocyano(phenyl)methyl 4-methylphenyl sulphone[1][2]

1-((ISOCYANO(PHENYL)METHYL)SULFONYL)-4-METHYLBENZENE[1]

Benzene,1-[(isocyanophenylMethyl)sulfonyl]-4-Methyl-[2]

Physicochemical and Spectroscopic Data

The quantitative data for α -Tosylbenzyl isocyanide are summarized in the following table. This information is critical for its handling, characterization, and use in synthetic procedures.

Property	Value	Source
Molecular Weight	271.3 g/mol	[1]
Appearance	White to light yellow crystal or powder	ChemBK
Melting Point	145 °C (decomposes)	[3]
Infrared (IR) Spectrum (KBr)	2131 (N≡C), 1331 (SO ₂), 1158 (SO ₂) cm ⁻¹	[3]
¹ H NMR (300 MHz, CDCl ₃) δ (ppm)	2.45 (s, 3H), 5.61 (s, 1H), 7.39 (m, 7H), 7.59 (d, 2H, J = 8.2 Hz)	[3]
¹³ C NMR (75 MHz, CDCl ₃) δ (ppm)	21.75, 76.6, 126.7, 128.4, 128.7, 129.8, 130.3, 130.5, 130.7, 146.6, 166.4	[3]
Elemental Analysis (Calcd. for C ₁₅ H ₁₃ NO ₂ S)	C, 66.40; H, 4.83; N, 5.16	[3]
Elemental Analysis (Found)	C, 66.42; H, 4.88; N, 5.13	[3]
Storage Temperature	2-8°C	Sigma-Aldrich

Experimental Protocols

A reliable and detailed procedure for the preparation of α -Tosylbenzyl isocyanide has been published in *Organic Syntheses*.[\[3\]](#) The synthesis is a two-step process starting from commercially available materials.

Step 1: Synthesis of N-(α -Tosylbenzyl)formamide

This intermediate is prepared through a multi-component reaction involving benzaldehyde, formamide, chlorotrimethylsilane, and p-toluenesulfinic acid.

Methodology:

- A 1-L, three-necked, round-bottomed flask is equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.
- The flask is charged with acetonitrile (55 mL), toluene (55 mL), benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol).[3]
- The solution is heated to 50°C for 4-5 hours.[3]
- p-Toluenesulfinic acid (24.7 g, 158.3 mmol) is added, and heating is continued for an additional 4-5 hours.[3]
- After cooling to room temperature, tert-butyl methyl ether (TBME, 55 mL) is added, followed by stirring for 5 minutes.
- Water (275 mL) is added, and the mixture is cooled to 0°C for 1 hour to precipitate the product.[3]
- The white solid is collected by filtration, washed with TBME, and dried in a vacuum oven at 60°C for 5-10 hours to yield N-(α -tosylbenzyl)formamide (yield: 85-94%), which is used in the next step without further purification.[3]

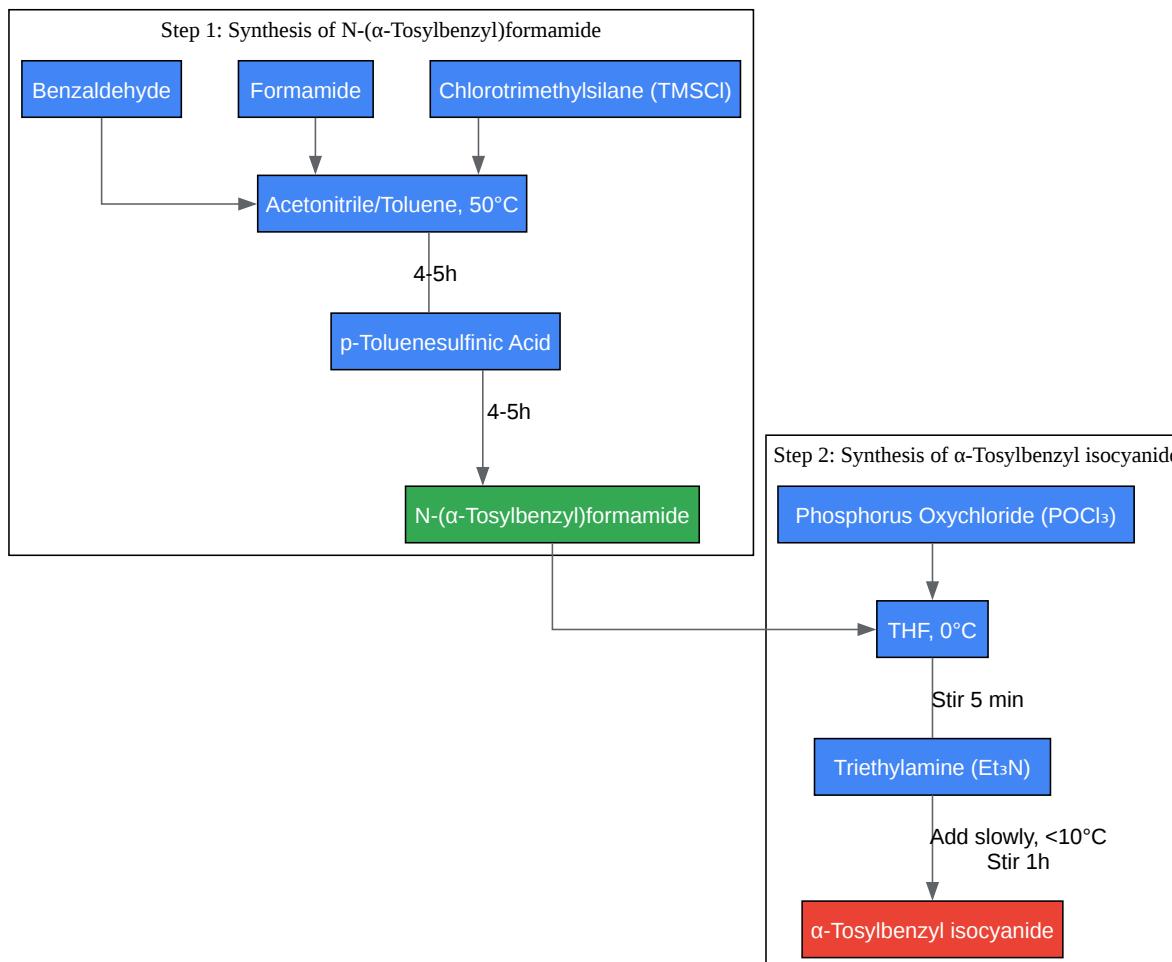
Step 2: Synthesis of α -Tosylbenzyl isocyanide

The final product is obtained by the dehydration of the formamide intermediate using phosphorus oxychloride and triethylamine.

Methodology:

- A 1-L, three-necked, round-bottomed flask is fitted with an overhead stirrer, an addition funnel, and a temperature probe.
- The flask is charged with tetrahydrofuran (THF, 200 mL) and N-(α -tosylbenzyl)formamide (27.6 g, 94.8 mmol).[3]
- Phosphorus oxychloride (17.7 mL, 190 mmol) is added, and the solution is stirred for 5 minutes at 25°C.[3]

- The solution is cooled to 0°C.
- Triethylamine (79.3 mL, 569 mmol) is added slowly over 30-45 minutes, maintaining the internal temperature below 10°C.[3]
- The reaction mixture is stirred at 0°C for 1 hour.
- The reaction is quenched by the slow addition of a mixture of 1-propanol (100 mL) and water (100 mL), keeping the temperature below 15°C.
- The mixture is stirred for 30 minutes, and the resulting solid is collected by filtration, washed with water and 1-propanol, and then dried under vacuum to afford α -Tosylbenzyl isocyanide as a white solid (yield: 91-95%).[3]

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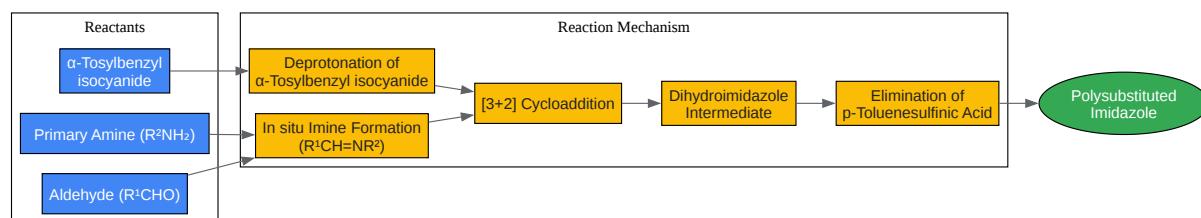
Caption: Synthetic workflow for α -Tosylbenzyl isocyanide.

Applications in Organic Synthesis

α -Tosylbenzyl isocyanide and its parent compound, TosMIC, are powerful reagents for the synthesis of a wide variety of nitrogen-containing heterocycles. They are particularly valuable in multicomponent reactions, enabling the rapid construction of complex molecular architectures from simple starting materials.

The Van Leusen Imidazole Synthesis

A primary application of α -substituted TosMIC reagents is in the Van Leusen three-component reaction for the synthesis of polysubstituted imidazoles. This reaction involves the condensation of an aldehyde, a primary amine, and the TosMIC derivative. The reaction proceeds via the formation of an aldimine, which then undergoes cycloaddition with the deprotonated isocyanide. Subsequent elimination of p-toluenesulfinic acid yields the aromatic imidazole ring. This methodology is highly valued in drug discovery for generating libraries of imidazole-based compounds, a common motif in pharmacologically active molecules.



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Caption: Logical workflow of the Van Leusen Imidazole Synthesis.

Safety Information

α -Tosylbenzyl isocyanide and related isocyanides are potent chemicals that must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

- Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[4]
Isocyanides can be metabolized to cyanide in the body.
- Irritation: Causes skin and serious eye irritation.[4]
- Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6]
- Thermal Stability: Isocyanides of this type can be thermally unstable at temperatures above 80°C. It is recommended to avoid heating above 35-40°C to ensure a margin of safety.[3]
- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation and avoid creating dust.
- Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. It is often recommended to store at refrigerated temperatures (e.g., 2-8°C) under an inert atmosphere.[4]

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